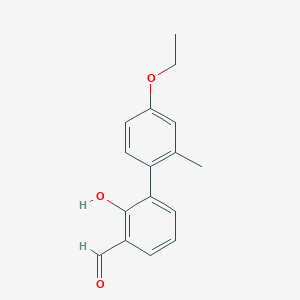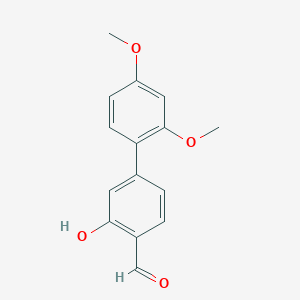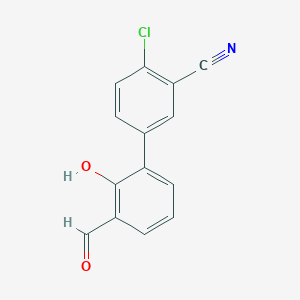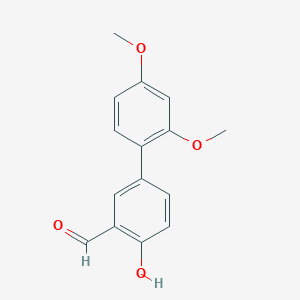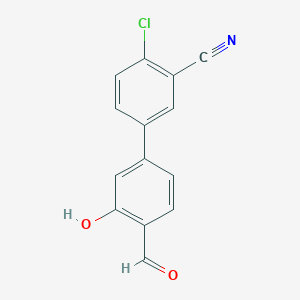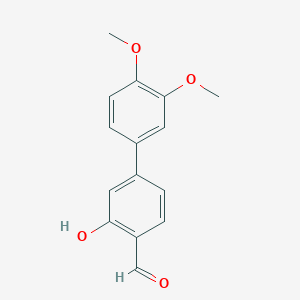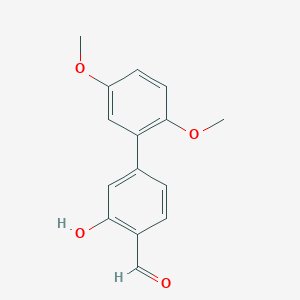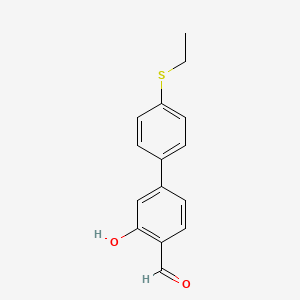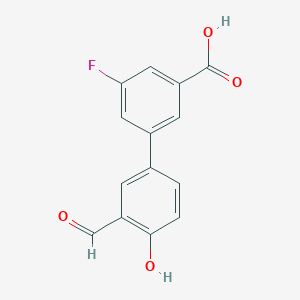
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2F-95) is a phenolic compound with a wide range of applications in the scientific research field. It is a white, off-white, or pale yellow crystalline powder with a melting point of 178-180°C and a boiling point of 233-235°C. 6-DFP-2F-95 is soluble in ethanol, chloroform, and methanol, but insoluble in water. It is a derivative of the compound 2,5-dimethoxyphenol and is used in the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals.
Aplicaciones Científicas De Investigación
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and drug development. It is often used as a starting material for the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% has several advantages and limitations for lab experiments. The main advantage of using this compound is its high purity (95%) and its ability to react quickly with other compounds. It is also relatively inexpensive, making it an attractive choice for research and development. The main limitation of using 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The future directions for 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are numerous. It could be used in the development of new pharmaceuticals, cosmetics, and agrochemicals. It could also be used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, it could be used in the development of new methods for the synthesis of various compounds. Finally, it could be used in the development of new methods for the removal of potentially harmful compounds from the environment.
Métodos De Síntesis
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized by a reaction between 2,5-dimethoxyphenol and a formylating agent such as formic acid or formaldehyde. The reaction is carried out in an inert atmosphere at temperatures ranging from 50-100°C. The reaction is usually completed within 2-3 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXXHNXFVWTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685241 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258614-14-0 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

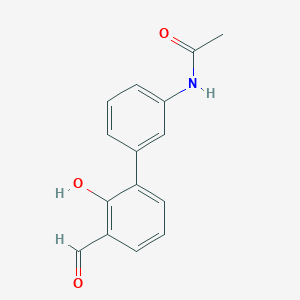

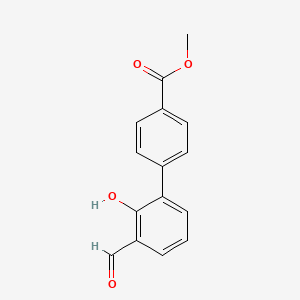
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

